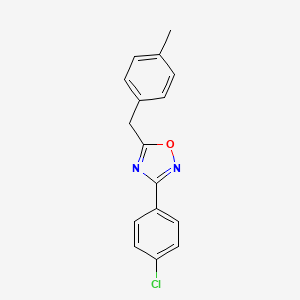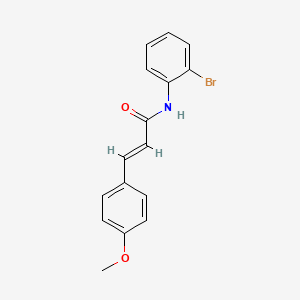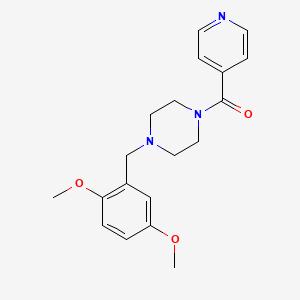
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole (CMO) is a heterocyclic organic compound that belongs to the oxadiazole family. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. CMO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to possess antibacterial and antifungal activities against various pathogens. Additionally, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The exact mechanism of action of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for maintaining tissue homeostasis. 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been shown to possess antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is its relatively simple synthesis method and high yield. This makes it an attractive compound for medicinal chemistry research. However, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to use in aqueous-based assays. Additionally, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to exhibit some toxicity in animal studies, which can limit its potential use in vivo.
Orientations Futures
There are several future directions for 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole research. One potential area of research is the development of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole and its potential use in various disease models. Furthermore, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has potential applications in material science and agrochemicals, and further research in these areas could lead to new discoveries and applications for this compound.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has potential applications in various fields, including medicinal chemistry, material science, and agrochemicals. Its synthesis method is relatively simple, and it has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has some limitations for lab experiments, there are several future directions for research that could lead to new discoveries and applications for this compound.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole involves the condensation of 4-chlorobenzohydrazide and 4-methylbenzaldehyde in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting intermediate is then cyclized with phosphorus oxychloride to give 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole. This synthetic route provides a high yield of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole and is relatively simple compared to other methods.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methylphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-2-4-12(5-3-11)10-15-18-16(19-20-15)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZLSIXPGVRNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)
![N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B5795633.png)

![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5795649.png)
![5-(2,5-dimethylbenzylidene)-3-[(2,5-dimethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5795672.png)
![3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5795678.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol](/img/structure/B5795687.png)
![methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate](/img/structure/B5795691.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795703.png)
![7-(2-methoxybenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5795707.png)
![N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5795708.png)